1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione
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Overview
Description
1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxyphenyl group, a diphenyl group, and a pyridine-2-thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with 4,6-diphenylpyridine-2-thione in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-one
- 1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-amine
- 1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-oxide
Uniqueness
1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
76950-87-3 |
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Molecular Formula |
C25H21NOS |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione |
InChI |
InChI=1S/C25H21NOS/c1-27-23-14-12-19(13-15-23)18-26-24(21-10-6-3-7-11-21)16-22(17-25(26)28)20-8-4-2-5-9-20/h2-17H,18H2,1H3 |
InChI Key |
ORAHQMOKJUOINF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC(=CC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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